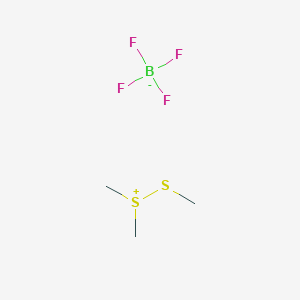

Dimethyl(methylthio)sulfonium tetrafluoroborate

CAS No.: 5799-67-7

Cat. No.: VC1737857

Molecular Formula: C3H9BF4S2

Molecular Weight: 196 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5799-67-7 |

|---|---|

| Molecular Formula | C3H9BF4S2 |

| Molecular Weight | 196 g/mol |

| IUPAC Name | dimethyl(methylsulfanyl)sulfanium;tetrafluoroborate |

| Standard InChI | InChI=1S/C3H9S2.BF4/c1-4-5(2)3;2-1(3,4)5/h1-3H3;/q+1;-1 |

| Standard InChI Key | LUOOXKXNWLQGLY-UHFFFAOYSA-N |

| SMILES | [B-](F)(F)(F)F.CS[S+](C)C |

| Canonical SMILES | [B-](F)(F)(F)F.CS[S+](C)C |

Introduction

Fundamental Characteristics and Properties

Dimethyl(methylthio)sulfonium tetrafluoroborate, identified by CAS number 5799-67-7, is characterized by its distinct sulfur-based cationic structure paired with a tetrafluoroborate anion. This compound has the molecular formula C3H9BF4S2 and a molecular weight of 196.04 g/mol . The compound exists as a white to almost white powder or crystalline solid at room temperature, with a melting point range of 89-92°C .

The physical and chemical properties of this compound significantly influence its reactivity and applications. It demonstrates solubility in polar aprotic solvents such as acetonitrile (MeCN) and nitromethane (MeNO2), but remains insoluble in ether and petroleum ether . Notably, this compound reacts with water and other protic solvents, highlighting its moisture sensitivity and necessitating careful handling procedures .

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of dimethyl(methylthio)sulfonium tetrafluoroborate:

| Property | Value/Description |

|---|---|

| CAS Number | 5799-67-7 |

| Molecular Formula | C3H9BF4S2 |

| Molecular Weight | 196.04 g/mol |

| Physical Appearance | White to almost white powder or crystal |

| Melting Point | 89-92°C |

| Solubility | Soluble in MeCN, MeNO2; insoluble in ether, petroleum ether |

| Stability | Reacts with water and protic solvents |

| Storage Temperature | -20°C |

The compound requires storage under strictly anhydrous conditions, preferably in a well-sealed bottle under nitrogen, as exposure to moisture results in decomposition and the release of malodorous compounds . The recommended storage temperature is -20°C to maintain stability and reactivity .

Synthesis and Preparation

The synthesis of dimethyl(methylthio)sulfonium tetrafluoroborate involves a relatively straightforward procedure that can be carried out under laboratory conditions. The most common method involves the reaction between dimethyl disulfide and trimethyloxonium tetrafluoroborate in acetonitrile . This reaction generates the sulfonium salt, which precipitates upon the addition of ether to the reaction mixture .

The precipitation requires filtration under anhydrous conditions to isolate the product effectively, emphasizing the compound's sensitivity to moisture . The synthetic pathway can be represented as a reaction between the sulfur atoms in dimethyl disulfide and the electrophilic methyl group from trimethyloxonium tetrafluoroborate, resulting in the formation of the sulfonium cation paired with the tetrafluoroborate anion.

Reaction Mechanism

The preparation involves an electrophilic methylation of one sulfur atom in dimethyl disulfide, creating a positive charge on the sulfur atom and forming the sulfonium cation. The tetrafluoroborate anion serves as the counterion, resulting in a stable salt that can be isolated and stored under appropriate conditions. The mechanistic details of this reaction highlight the electrophilic character of the trimethyloxonium reagent and the nucleophilic nature of the sulfur atoms in dimethyl disulfide.

Applications in Organic Synthesis

Dimethyl(methylthio)sulfonium tetrafluoroborate serves as a powerful reagent in organic chemistry, particularly in the synthesis of complex molecules and heterocyclic compounds. Its ability to act as an electrophilic sulfenylating agent enables it to react with various nucleophilic atoms, creating new carbon-sulfur bonds with high efficiency . This reactivity makes it a valuable tool in pharmaceutical development and the synthesis of biologically active compounds.

Cyclization Reactions and Heterocycle Synthesis

One of the most significant applications of this compound is in the synthesis of heterocyclic structures through cyclization reactions. Research published in 2025 demonstrates its efficiency in mediating electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives . This process involves the cyclization of o-alkynyl anisoles to form 2,3-disubstituted benzofurans under ambient reaction conditions .

The cyclization reaction exhibits several advantageous characteristics:

-

It occurs at ambient reaction conditions, enhancing its practicality for laboratory applications.

-

The reaction typically completes within 12 hours, offering excellent yields.

-

It demonstrates high tolerance for various substituted alkynes, providing synthetic versatility.

-

The sulfurmethyl group obtained after cyclization allows for cascade cyclization reactions .

This methodology has proven particularly valuable in creating complex molecular architectures, including the thieno[3,2-b]benzofuran core structure, which is present in various biologically active compounds .

Thioacetal Chemistry and Furan Synthesis

Another significant application involves the methylsulfenylation of thioacetals for the synthesis of 2-thio-substituted furans. In this reaction, dimethyl(methylthio)sulfonium tetrafluoroborate induces the cyclization of bis(methylsulfanyl) carbonyl compounds through a sequence of transformations . The reaction proceeds through methylthiolation of the thioacetal group, generating a thionium ion intermediate . This intermediate subsequently undergoes cyclization with a neighboring carbonyl group, followed by an elimination reaction that results in the formation of the furan ring .

This synthetic methodology provides an efficient route to functionalized furans, which are important structural motifs in pharmaceutical compounds, natural products, and materials science applications. The ability to introduce sulfur-containing substituents at specific positions in the furan ring enhances the utility of this approach for designing molecules with tailored properties.

Advanced Applications in Various Fields

Beyond its traditional use in organic synthesis, dimethyl(methylthio)sulfonium tetrafluoroborate has found applications in diverse scientific and industrial domains, demonstrating its versatility as a chemical reagent.

Electrochemical Applications

In the field of electrochemistry, this compound has been investigated for potential applications in the development of electrolytes for batteries and supercapacitors . Its ionic nature and ability to enhance ionic conductivity make it a candidate for energy storage solutions, particularly in the context of renewable energy technologies . The growing demand for efficient energy storage systems has driven interest in novel electrolyte compositions, with sulfonium salts representing a promising class of materials for such applications.

Material Science Applications

In material science, dimethyl(methylthio)sulfonium tetrafluoroborate is employed in the creation of advanced materials, including polymers and coatings . Its properties can enhance the durability and performance of these materials, making them suitable for various industrial applications . The ability to form strong interactions with specific functional groups allows for the modification of material properties at the molecular level, contributing to the development of materials with tailored characteristics.

Agricultural and Analytical Chemistry

The compound finds applications in agricultural chemistry, particularly as a component in formulations that improve the efficacy of pesticides and herbicides . By enhancing the delivery or activity of these agrochemicals, it contributes to more effective crop protection strategies, benefiting agricultural productivity .

In analytical chemistry, dimethyl(methylthio)sulfonium tetrafluoroborate serves as a reagent in methods for detecting and quantifying specific compounds . Its role in various analytical assays supports researchers in achieving accurate results in environmental monitoring and quality control processes .

Recent Research Developments

Recent research on dimethyl(methylthio)sulfonium tetrafluoroborate has expanded its applications in synthetic organic chemistry, particularly in the development of environmentally benign methodologies for the synthesis of complex heterocyclic compounds.

Benzofuran Derivative Synthesis

A significant advancement published in 2025 describes the use of this compound as an environmentally benign reagent for the electrophilic cyclization of o-alkynyl anisoles to form benzofuran derivatives . Benzofuran structures are important backbones for pharmaceuticals, herbicides/pesticides, and organo-electronics, making efficient synthetic routes to these compounds particularly valuable .

The research demonstrates that the reaction proceeds under mild conditions and exhibits broad substrate scope, allowing for the synthesis of diverse benzofuran derivatives with various substituents . The ability to incorporate a thiomethyl group at the 3-position of the benzofuran ring provides opportunities for further functionalization, enhancing the synthetic utility of this methodology .

Cascade Cyclization Reactions

Another area of active research involves the development of cascade cyclization reactions using dimethyl(methylthio)sulfonium tetrafluoroborate. The sulfurmethyl group introduced during the initial cyclization can participate in subsequent transformations, enabling the construction of more complex polycyclic structures in a single synthetic operation . This approach aligns with the principles of atom economy and step efficiency in organic synthesis, reducing waste generation and resource consumption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume